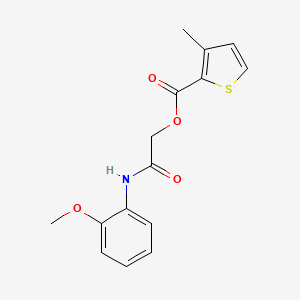

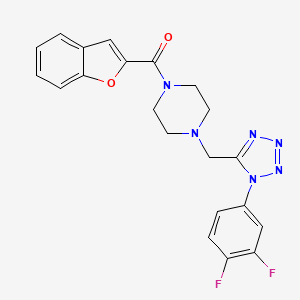

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel sulfonamides incorporating various biologically active moieties, including 1,3,4-thiadiazole, has been reported. Starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, a series of compounds were synthesized and their structures confirmed through elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data. These compounds were designed to target human liver hepatocellular carcinoma cell line (HepG2) and showed promising activity, with some compounds exhibiting better activity than the reference drug methotrexate (MTX). Molecular docking studies using the Molecular Operating Environment (MOE) indicated that some of these compounds could be suitable inhibitors against the dihydrofolate reductase (DHFR) enzyme .

Molecular Structure Analysis

The molecular structure of the new 1,3,4-thiadiazole-5-(N-substituted)-sulfonamide derivatives was characterized by growing single crystals suitable for X-ray diffraction measurements. The structural data revealed that these monoclinic compounds maintain the integrity of the 1,3,4-thiadiazole ring structure despite the introduction of different substituents. The sulfonyl moiety in these compounds presents a distorted tetrahedral arrangement around the sulfur atom. The FTIR spectra supported the formation of these compounds and provided insights into the NH…N hydrogen bonding modes within the sulfonamides .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties of the synthesized sulfonamides were assessed through thermal analysis, which showed total sample degradation at temperatures higher than the melting point of the three phases. This indicates the thermal stability of the compounds up to their melting points. The chemical properties, such as the modes of hydrogen bonding, were inferred from FTIR spectra, which confirmed the formation of the sulfonamides and provided a preliminary understanding of their bonding interactions .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- The compound is involved in the synthesis of sulfur-nitrogen heterocycles. Piperidine-1-sulphenyl chloride, a related compound, has been used as a sulfur-transfer reagent in reactions with diamines, leading to the creation of thiadiazine derivatives and other sulfur-nitrogen heterocycles, which indicates a potential for diverse chemical applications (Bryce, 1984).

Pharmacological Research

- Sulfonamides incorporating elements like aroylhydrazone and piperidinyl have been studied as inhibitors of carbonic anhydrases, important enzymes in various physiological processes. Such studies indicate potential therapeutic applications, especially in targeting tumor-associated isoforms (Alafeefy et al., 2015).

- The compound has shown relevance in antiviral activity, as similar sulfonamide derivatives have exhibited anti-tobacco mosaic virus activity, suggesting its potential in developing antiviral agents (Chen et al., 2010).

- Certain sulfonamides, including piperidine derivatives, have been studied for their interactions with serotonin receptors, highlighting their potential in treating central nervous system disorders (Canale et al., 2016).

Anticancer Research

- Novel sulfonamides, incorporating structures similar to the given compound, have demonstrated significant anti-breast cancer activity, suggesting potential applications in cancer therapeutics (Al-Said et al., 2011).

- Additionally, the compound's potential in inhibiting tumor-associated carbonic anhydrase isozymes has been explored, indicating its relevance in developing targeted cancer therapies (Turkmen et al., 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c22-25(23,16-6-5-13-3-1-2-4-14(13)11-16)20-15-7-9-21(10-8-15)17-12-18-24-19-17/h5-6,11-12,15,20H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINKVGWMTUXXML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3CCN(CC3)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2553841.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B2553843.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)

![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)

![Thiomorpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2553851.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)